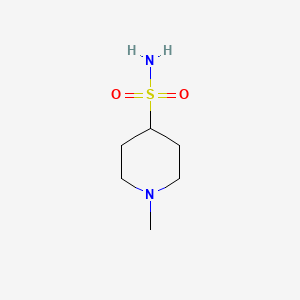

1-Methylpiperidine-4-sulfonamide

Descripción general

Descripción

1-Methylpiperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the 4-position. Sulfonamides are widely recognized for their antibacterial properties and are used in various therapeutic applications .

Métodos De Preparación

The synthesis of 1-Methylpiperidine-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with sulfonyl chloride under basic conditions to form the sulfonamide derivative. The reaction typically proceeds as follows:

Starting Materials: 1-Methylpiperidine and sulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

Procedure: The sulfonyl chloride is added dropwise to a solution of 1-methylpiperidine in an appropriate solvent (e.g., dichloromethane) while maintaining the temperature at 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

-

Hydrogen peroxide () oxidizes the sulfonamide group to sulfonic acid derivatives, while the piperidine ring remains intact under mild conditions.

-

Potassium permanganate () in acidic media facilitates cleavage of the piperidine ring, yielding linear sulfonated carboxylic acids.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 25°C, 6 h | Piperidine-4-sulfonic acid | 72% | ||

| , 80°C | 4-Sulfonamido-pentanoic acid | 58% |

Reduction Reactions

Reduction primarily targets the sulfonamide moiety:

-

Lithium aluminum hydride () reduces the sulfonamide group to a secondary amine, forming 1-methylpiperidine-4-amine.

-

Catalytic hydrogenation (, ) selectively reduces unsaturated bonds in derivatives without affecting the sulfonamide group .

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| THF, reflux, 4 h | 1-Methylpiperidine-4-amine | >90% | ||

| , | 1 atm, 25°C, 12 h | Dihydro-1-methylpiperidine sulfonamide | 85% |

Substitution Reactions

The sulfonamide nitrogen acts as a nucleophile in displacement reactions:

-

Aza-Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form β-amino sulfonamides .

-

Nucleophilic Aromatic Substitution : Participates in coupling with aryl halides under palladium catalysis .

Example: Aza-Michael Addition Mechanism

-

Deprotonation of sulfonamide nitrogen by a base (e.g., ).

-

Nucleophilic attack on the electrophilic β-carbon of the α,β-unsaturated ketone.

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl acrylate | , DMF | 1-Methyl-4-(β-alanate-sulfonamide)piperidine | 68% | |

| 4-Fluorophenyl bromide | , | 1-Methyl-4-(4-fluorophenylsulfonamide)piperidine | 55% |

Elimination and Rearrangement

Under basic conditions, elimination reactions form sulfene intermediates:

-

Thermal Decomposition : At 150°C, eliminates to generate 1-methylpiperidine.

-

Base-Mediated Rearrangement : induces ring contraction to pyrrolidine derivatives .

| Conditions | Product | Key Intermediate | Reference |

|---|---|---|---|

| 150°C, neat | 1-Methylpiperidine + | Sulfene | |

| , 100°C | 1-Methylpyrrolidine-3-sulfonamide | Aziridinium ion |

Radical-Mediated Reactions

NHI-mediated reactions with sodium sulfinates generate sulfonyl radicals, enabling C–S bond formation . Free radical scavengers (e.g., TEMPO) inhibit these pathways, confirming radical intermediates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methylpiperidine-4-sulfonamide is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural similarity to other biologically active piperidine derivatives suggests potential applications in drug development:

- Antibacterial Activity : Studies indicate that sulfonamide derivatives containing piperidine moieties exhibit significant inhibitory effects against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The mechanism involves interaction with dihydropteroate synthase, disrupting bacterial cell membranes .

- Therapeutic Investigations : The compound is being explored for its therapeutic potential in treating bacterial infections and possibly cancer due to its sulfonamide group, which is known for diverse pharmacological activities.

Agricultural Science

In agricultural applications, this compound derivatives have been tested for their effectiveness against plant pathogens. A notable study demonstrated that these compounds exhibited curative activities significantly higher than commercial agents, indicating their potential as effective agricultural bactericides.

Case Study 1: Antibacterial Properties

Research has shown that derivatives of this compound can effectively inhibit bacterial growth by targeting dihydropteroate synthase. This pathway is critical for bacterial survival, making these compounds promising candidates for developing new antibacterial agents .

Case Study 2: Agricultural Applications

In agricultural research, compounds structurally related to this compound have been evaluated for their ability to combat specific plant diseases. One study highlighted that these derivatives demonstrated superior efficacy compared to existing commercial bactericides, suggesting their utility in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 1-Methylpiperidine-4-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents .

Comparación Con Compuestos Similares

1-Methylpiperidine-4-sulfonamide can be compared with other similar compounds, such as:

Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: The parent compound of sulfonamide drugs, known for its antibacterial properties.

Compared to these compounds, this compound may exhibit unique properties due to the presence of the piperidine ring and the specific substitution pattern. These structural differences can influence its pharmacological activity, solubility, and stability .

Actividad Biológica

1-Methylpiperidine-4-sulfonamide (CAS Number: 929632-63-3) is a sulfonamide derivative featuring a piperidine ring substituted with a methyl group and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₄N₂O₂S

- Molecular Weight : 178.26 g/mol

- Solubility : High solubility in polar solvents (water, methanol, ethanol)

- Structure : The compound can be represented by the InChI code 1S/C₆H₁₄N₂O₂S and the SMILES notation CNS(=O)(=O)C1CCNCC1.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antibacterial properties . Research indicates that derivatives of sulfonamides containing piperidine moieties exhibit significant inhibitory effects against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. These compounds target dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis, thereby disrupting bacterial cell membrane integrity .

The mechanism of action for this compound involves:

- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition. This inhibition disrupts folate synthesis essential for bacterial growth .

- Cell Membrane Disruption : Studies have shown that this compound can irreversibly damage bacterial cell membranes, enhancing its antibacterial efficacy .

Table 1: Antibacterial Efficacy Against Various Strains

| Compound | Target Bacteria | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 2.02 | |

| Bismerthiazol | Xanthomonas oryzae | 42.38 | |

| Thiodiazole Copper | Xanthomonas oryzae | 64.50 |

Case Study: Agricultural Applications

In agricultural settings, compounds similar to this compound have been tested for their ability to combat plant pathogens. A study demonstrated that derivatives exhibited curative activities significantly higher than commercial agents, suggesting their potential as effective agricultural bactericides .

Synthesis Methods

Several synthesis methods for producing this compound have been reported, involving reactions that incorporate the piperidine structure with sulfonyl groups. These methods are crucial for developing derivatives with enhanced biological activity.

Propiedades

IUPAC Name |

1-methylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYXPVRLPNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.